![molecular formula C17H16F4N2O2 B2804991 1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1797338-20-5](/img/structure/B2804991.png)
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea” is a chemical compound with the molecular formula C17H16F4N2O2 . It’s a complex organic molecule that contains fluorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, density, and refractive index. For a related compound, 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate, the refractive index is 1.459, the boiling point is 39 °C at 1.5 mmHg, and the density is 1.416 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects
A study by Perković et al. (2016) synthesized novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, evaluating their biological activities. Among these compounds, specific urea and bis-urea derivatives showed significant antiproliferative effects against several cancer cell lines, particularly breast carcinoma MCF-7 cells, demonstrating their potential as lead compounds for developing breast carcinoma drugs. These compounds also exhibited high antioxidant activity and some showed antimicrobial activity, highlighting their diverse pharmacological potential (Perković et al., 2016).
Anion Sensing Properties
Research on gold(I) acetylide complexes with urea moiety investigated their photophysics and anion sensing properties. These complexes demonstrated strong luminescence and exhibited selective sensing capabilities for fluoride ions, with potential applications in the development of anion sensors (Zhou et al., 2012).
Inhibition of Translation Initiation
Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by inhibiting translation initiation. This study suggests a therapeutic potential for these compounds as non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
Molecular Dynamics Investigation
A molecular dynamics investigation of a thiourea derivative highlighted its potential as a lead compound for developing new analgesic drugs, offering insights into its charge transfer mechanisms and possible reactive centers (Mary et al., 2016).
Antimicrobial Activity
New N-(substituted phenyl)-N'-[2,3-dihydro-2-oxido-3-(4'-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas were synthesized and found to possess good antimicrobial activity, expanding the potential applications of fluorophenyl-urea compounds in addressing microbial resistance (Haranath et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O2/c1-25-15(11-4-2-6-13(18)8-11)10-22-16(24)23-14-7-3-5-12(9-14)17(19,20)21/h2-9,15H,10H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDZTLHKCDTAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Fluorophenyl)-2-methoxyethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

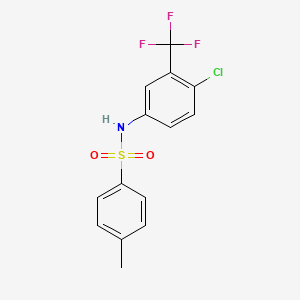
![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)
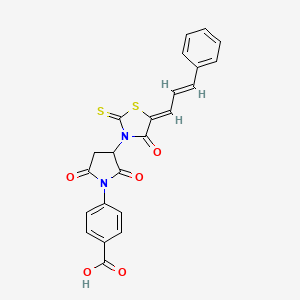
![1-[(4-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2804912.png)
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804913.png)
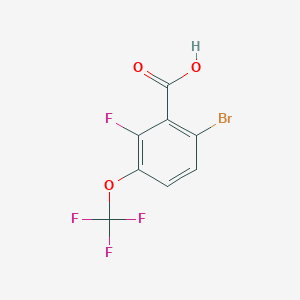
![6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2804918.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

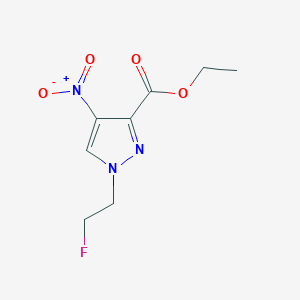


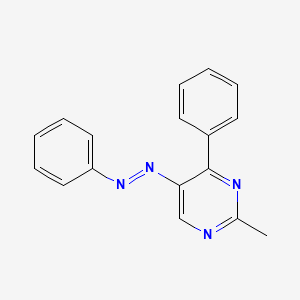
![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)